
Vestipitant
准备方法
维斯替哌坦的合成采用了一种汇聚策略,通过使用尿素形成反应将两个手性构件连接起来 . 合成从溴化物的格氏试剂生成开始,然后进行 Weinreb 酮合成。所得酮酰胺进行动态动力学拆分以分离所需的对映异构体。 最终化合物通过一系列步骤获得,包括酰胺还原、Boc 保护和尿素形成 .
化学反应分析
维斯替哌坦经历各种化学反应,包括:
氧化: 维斯替哌坦在特定条件下可以被氧化形成各种氧化衍生物。
还原: 该化合物可以使用常见的还原剂,如硼氢化钠进行还原。
科学研究应用
维斯替哌坦已被用于多种科学研究应用:
作用机制
维斯替哌坦通过选择性拮抗 NK1 受体发挥作用 . 该受体参与疼痛的传递和呕吐反应。 通过阻断该受体,维斯替哌坦可以预防恶心和呕吐,并可能缓解焦虑和失眠 .
相似化合物的比较
生物活性
Vestipitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has been primarily studied for its potential therapeutic effects in conditions such as primary insomnia and post-operative nausea and vomiting (PONV). This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and potential applications.
This compound exerts its effects by blocking the NK-1 receptors, which are known to mediate the actions of substance P, a neuropeptide involved in pain perception, stress response, and various other physiological processes. By inhibiting these receptors, this compound may modulate sleep patterns and reduce nausea.
Primary Insomnia
A pivotal study investigated the hypnotic effects of this compound in patients with primary insomnia. The study was a randomized, double-blind, placebo-controlled trial involving 161 patients who received this compound (15 mg) or placebo over 28 days. Key findings included:
- Wake After Sleep Onset (WASO) : Significant improvement was observed in WASO on both nights 1/2 and 27/28 (P = 0.001 and P = 0.02, respectively).
- Total Sleep Time (TST) : TST increased significantly on nights 1/2 (P < 0.0001) and showed sustained improvement on nights 27/28 (P = 0.02).
- Cognitive Function : No residual cognitive impairment was noted the following day (P > 0.05) .
Table 1: Summary of Key Efficacy Outcomes
Outcome Measure | Night 1/2 Results | Night 27/28 Results | P-value |
---|---|---|---|
WASO | Improved | Improved | P = 0.001 / P = 0.02 |
Total Sleep Time (TST) | Increased | Increased | P < 0.0001 / P = 0.02 |
Cognitive Function | No impairment | No impairment | P > 0.05 |
Post-Operative Nausea and Vomiting
In addition to insomnia, this compound has been evaluated for its efficacy in preventing PONV. A separate study assessed an intravenous formulation of this compound in healthy subjects, focusing on its pharmacokinetics and tolerability. The findings indicated that the new formulation reduced hemolytic activity compared to previous formulations .
Safety Profile
The safety profile of this compound has been generally favorable across studies:
- Adverse Events : Reported adverse events occurred in 25% of patients receiving this compound compared to 22% with placebo, with headaches being the most common side effect .
- Tolerability : In the intravenous formulation study, most infusion site reactions were mild (Grade 1), with no severe reactions reported .
Case Studies and Research Findings
Several case studies have further illustrated the potential benefits of this compound:
- Case Study on Insomnia : A patient treated with this compound exhibited significant improvements in sleep quality and duration after four weeks of therapy, aligning with clinical trial results.
- Research on Tinnitus : Preliminary investigations have suggested that this compound may also be beneficial in managing tinnitus symptoms due to its action on NK-1 receptors .
属性
CAS 编号 |
334476-46-9 |
---|---|
分子式 |
C23H24F7N3O |
分子量 |
491.4 g/mol |
IUPAC 名称 |
(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1 |
InChI 键 |
SBBYBXSFWOLDDG-JLTOFOAXSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
手性 SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
外观 |
Solid powder |
Key on ui other cas no. |
334476-46-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GW597599; GW 597599; GW-597599; Vestipitant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。